4-(dipropylsulfamoyl)-N-(2-methoxyphenyl)benzamide
Description
4-(Dipropylsulfamoyl)-N-(2-methoxyphenyl)benzamide is a benzamide derivative characterized by a sulfamoyl group at the para position of the benzene ring and a 2-methoxyphenyl substituent on the amide nitrogen. Its molecular structure (C₂₀H₂₆N₂O₄S) features a dipropylsulfamoyl moiety (–SO₂N(C₃H₇)₂) and a methoxy (–OCH₃) group on the ortho position of the aniline ring. This compound is synthesized via nucleophilic substitution and condensation reactions, as described for structurally related sulfonamide-benzamide hybrids in .
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-4-14-22(15-5-2)27(24,25)17-12-10-16(11-13-17)20(23)21-18-8-6-7-9-19(18)26-3/h6-13H,4-5,14-15H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRQZJKTGZFFLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-(2-methoxyphenyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with 2-methoxyphenyl isocyanate under controlled conditions.
Introduction of the Dipropylsulfamoyl Group: The dipropylsulfamoyl group can be introduced by reacting the benzamide intermediate with dipropylamine and sulfuryl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(dipropylsulfamoyl)-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The dipropylsulfamoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of 4-(dipropylsulfamoyl)-N-(2-hydroxyphenyl)benzamide.
Reduction: Formation of 4-(dipropylsulfamoyl)-N-(2-methoxyphenyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(dipropylsulfamoyl)-N-(2-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
4-(Dipropylsulfamoyl)-N-[5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide (533869-83-9)
- Structural Differences : Replaces the 2-methoxyphenyl group with a 1,3,4-oxadiazole ring substituted with 3-methoxyphenyl.
- Key Properties :
- The oxadiazole ring enhances metabolic stability and influences lipophilicity (calculated logP: ~3.5 vs. 3.2 for the parent compound).
- Exhibits moderate solubility in polar aprotic solvents (e.g., DMSO >10 mM), unlike the parent compound, which is less soluble due to the bulky dipropylsulfamoyl group.
4-(Dipropylsulfamoyl)-N-(4-Ethoxy-1,3-Benzothiazol-2-yl)Benzamide (313661-72-2)
- Structural Differences : Substitutes the 2-methoxyphenyl with a 4-ethoxybenzothiazole ring.
- Key Properties :
Variations in Sulfonamide Substituents
N-(2-Methoxyphenyl)-4-(Dimethylsulfamoyl)Benzamide
- Structural Differences : Dimethylsulfamoyl (–SO₂N(CH₃)₂) replaces dipropylsulfamoyl.
- Key Properties :
Pharmacologically Active Analogs
N-{2-[4-(2-Methoxyphenyl)Piperazin-1-yl]Ethyl}-4-Nitro-N-(2-Pyridyl)Benzamide
4-Fluoro-N-(2-Methoxyphenyl)Benzamide Derivatives
- Example : 18F-MPPF (5-HT1A receptor imaging agent).
- Key Differences : Fluorine-18 radiolabel and pyridyl substitution enable positron emission tomography (PET) imaging.
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight | logP | Solubility (DMSO) |
|---|---|---|---|---|
| 4-(Dipropylsulfamoyl)-N-(2-methoxyphenyl)benzamide | C₂₀H₂₆N₂O₄S | 390.5 | 3.2 | <1 mM |
| 4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | C₂₃H₂₆N₄O₅S | 470.5 | 3.5 | >10 mM |
| N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide | C₂₅H₂₇N₅O₄ | 461.5 | 2.9 | 5 mM |
Research Findings and Implications
- Synthetic Flexibility : The parent compound and its analogs are synthesized via Friedel-Crafts acylation and nucleophilic substitution (e.g., with isothiocyanates or α-halogenated ketones), as detailed in .
- Structure-Activity Relationships (SAR) :
- Contradictions : While piperazine-containing analogs show high receptor selectivity (e.g., D3 over D2), bulkier sulfonamide groups may hinder blood-brain barrier penetration, limiting CNS applications.
Biological Activity
4-(Dipropylsulfamoyl)-N-(2-methoxyphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H22N2O3S
- CAS Number : 325748-06-9
The structure features a benzamide core with a dipropylsulfamoyl group and a methoxyphenyl substituent, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfamoyl-benzamides have been evaluated for their ability to inhibit bacterial RNA polymerase (RNAP), showing potential as novel antibiotics against resistant strains. In vitro studies have demonstrated that these compounds can effectively inhibit both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer activity. A study highlighted that sulfamoyl derivatives can induce cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . The structure-activity relationship analysis suggests that modifications in the sulfamoyl and amide groups significantly influence the potency against cancer cells.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes such as h-NTPDases, which are involved in nucleotide metabolism. This inhibition is crucial for reducing tumor cell proliferation and enhancing apoptosis .
- Disruption of Protein Interactions : Similar compounds have been shown to disrupt protein-protein interactions essential for bacterial survival, thereby enhancing their antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in the alkyl chain length on the sulfamoyl group significantly affect antibacterial potency. For example, longer alkyl chains tend to enhance hydrophobic interactions with the target enzyme.
- Functional Group Modifications : Alterations in the methoxy group position on the phenyl ring can influence both solubility and binding affinity, impacting overall biological efficacy .
Case Studies
- Antibacterial Study : A recent investigation into novel RNAP inhibitors demonstrated that compounds structurally related to this compound exhibited lower resistance frequencies compared to traditional antibiotics like rifampicin. This study emphasized the potential of these compounds in overcoming antibiotic resistance .
- Cancer Cell Line Testing : In vitro tests on various human cancer cell lines revealed that certain derivatives of sulfamoyl-benzamides showed IC50 values in the sub-micromolar range, indicating potent anticancer activity. The most effective compounds were those with specific substitutions on the benzamide moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
